Cas no 27268-06-0 (3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid)

3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid
- Pyrazole-4-acrylic acid, 1-benzyl-3,5-dimethyl-, (E)-
- DTXSID701214528
- EN300-1864252
- 27268-06-0
-
- Inchi: 1S/C15H16N2O2/c1-11-14(8-9-15(18)19)12(2)17(16-11)10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,18,19)/b9-8+
- InChI Key: GOWRMUANWCLTMH-CMDGGOBGSA-N
- SMILES: OC(/C=C/C1C(C)=NN(CC2C=CC=CC=2)C=1C)=O
Computed Properties
- Exact Mass: 256.121177757g/mol
- Monoisotopic Mass: 256.121177757g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 337
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 55.1Ų
3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1864252-5.0g |
3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid |
27268-06-0 | 5g |
$2858.0 | 2023-06-03 | ||
Enamine | EN300-1864252-0.05g |
3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid |
27268-06-0 | 0.05g |
$827.0 | 2023-09-18 | ||
Enamine | EN300-1864252-0.5g |
3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid |
27268-06-0 | 0.5g |
$946.0 | 2023-09-18 | ||
Enamine | EN300-1864252-0.25g |
3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid |
27268-06-0 | 0.25g |
$906.0 | 2023-09-18 | ||
Enamine | EN300-1864252-1g |
3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid |
27268-06-0 | 1g |
$986.0 | 2023-09-18 | ||
Enamine | EN300-1864252-10g |
3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid |
27268-06-0 | 10g |
$4236.0 | 2023-09-18 | ||
Enamine | EN300-1864252-0.1g |
3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid |
27268-06-0 | 0.1g |
$867.0 | 2023-09-18 | ||
Enamine | EN300-1864252-5g |
3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid |
27268-06-0 | 5g |
$2858.0 | 2023-09-18 | ||
Enamine | EN300-1864252-10.0g |
3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid |
27268-06-0 | 10g |
$4236.0 | 2023-06-03 | ||
Enamine | EN300-1864252-1.0g |
3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid |
27268-06-0 | 1g |
$986.0 | 2023-06-03 |
3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid Related Literature
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Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
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Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681
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Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485
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Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
Additional information on 3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid
3-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoic Acid (CAS No. 27268-06-0): An Overview
3-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid (CAS No. 27268-06-0) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as Benzylpyrazole acrylate, is characterized by its unique structural features and potential biological activities. In this article, we will delve into the chemical properties, synthesis methods, and recent advancements in the study of this compound.
The molecular formula of 3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid is C16H16N2O2, and its molecular weight is approximately 272.31 g/mol. The compound features a conjugated double bond system and a pyrazole ring, which are key structural elements contributing to its reactivity and biological activity. The presence of the benzyl group further enhances its solubility and stability in various solvents.
Synthesis of 3-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoic Acid:
The synthesis of 3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid has been extensively studied due to its importance in pharmaceutical research. One common method involves the condensation of benzylpyrazole with acrylic acid or its derivatives. This reaction typically proceeds via a Knoevenagel condensation mechanism, which is well-known for forming conjugated systems. The reaction conditions, such as temperature, solvent, and catalyst choice, play crucial roles in achieving high yields and purity.
Recent advancements in green chemistry have led to the development of more environmentally friendly synthesis methods for this compound. For instance, using microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields while minimizing the formation of by-products. Additionally, the use of ionic liquids as solvents has gained attention due to their non-volatile nature and recyclability.
Biological Activity and Applications:
3-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid has shown promising biological activities in various studies. One of the most notable applications is its potential as an anti-inflammatory agent. Research has demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as interleukin (IL)-6 and tumor necrosis factor (TNF)-α in vitro. These findings suggest that it could be a valuable lead compound for the development of new anti-inflammatory drugs.
Beyond anti-inflammatory properties, 3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enonic acid has also been investigated for its antioxidant activity. Studies have shown that it can scavenge free radicals and protect cells from oxidative stress-induced damage. This property makes it a potential candidate for treating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.
In the field of cancer research, this compound has exhibited anticancer activity against various cancer cell lines. It has been reported to induce apoptosis in cancer cells by modulating key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol 3 kinase (PI3K)/Akt pathway. These findings highlight its potential as a chemotherapeutic agent or adjuvant therapy in cancer treatment.
Pharmacokinetics and Toxicology:
The pharmacokinetic properties of 3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-y)propenonic acid are crucial for understanding its therapeutic potential. Studies have shown that it exhibits good oral bioavailability and a favorable pharmacokinetic profile in animal models. The compound is rapidly absorbed from the gastrointestinal tract and distributed to various tissues. Its metabolism primarily occurs via hepatic enzymes, leading to the formation of several metabolites that are subsequently excreted through urine and feces.
Toxicological evaluations have indicated that 3-(1-benzylpyrazole acrylate) is generally well-tolerated at therapeutic doses with minimal side effects. However, like any new drug candidate, it requires thorough preclinical and clinical testing to ensure its safety and efficacy in humans.
Conclusion:
In conclusion, 3-(1-Benzylpyrazole acrylate) (CAS No. 27268–06–0) is a promising organic compound with diverse biological activities and potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive candidate for further development as an anti-inflammatory agent, antioxidant, and anticancer drug. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, paving the way for innovative treatments in various medical fields.
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